ethyl 5-methoxy-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methoxy-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPCBOQOBERTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Definitive Technical Guide: Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
The following technical guide details the identification, synthesis, and application of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry.
CAS Registry Number: 180518-75-6
Chemical Formula: C
Executive Summary
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a "privileged scaffold" in drug discovery, serving as a core structural motif for epigenetic modulators (e.g., WDR5 inhibitors) and protein degraders (PROTACs). Its utility is often obscured by complex tautomeric nomenclature and synthetic challenges—specifically, the competition between O-methylation and N-methylation during its preparation. This guide resolves these ambiguities, providing a validated lookup reference and a self-consistent synthesis protocol.
Chemical Identity & Tautomeric Dynamics
The Nomenclature Challenge
The primary source of confusion for this compound is annular tautomerism . In 1H-pyrazoles, the hydrogen atom oscillates between nitrogen atoms N1 and N2. Consequently, the substituents at positions 3 and 5 are interchangeable depending on the tautomer.
-
Tautomer A: Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
-
Tautomer B: Ethyl 3-methoxy-1H-pyrazole-5-carboxylate
Commercial databases (e.g., CAS, PubChem) typically index the compound under a single registry number (180518-75-6 ) representing the equilibrium mixture, though the specific name "Ethyl 5-methoxy..." is preferred to denote the O-alkylated species distinct from the N-alkylated isomers.
Structural Visualization
The following diagram illustrates the tautomeric equilibrium and the critical sites for alkylation, which dictates the synthetic strategy.
Figure 1: Tautomeric equilibrium and competing methylation pathways.
Synthesis & Production Protocol
The synthesis of CAS 180518-75-6 is non-trivial due to the ambident nucleophilicity of the pyrazolone precursor. The following protocol prioritizes O-methylation selectivity.
Reaction Logic
The starting material, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (often existing as the 5-oxo tautomer), possesses three nucleophilic sites: two nitrogens and one oxygen. Using a "hard" electrophile like Methyl Iodide (MeI) under basic conditions favors O-alkylation, but significant N-alkylation (approx. 50-80%) is common.
Critical Control Point: Temperature must be maintained at 0°C during addition to kinetically favor the O-methyl product.
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1 | Dissolution | Dissolve 4.5 g (28.8 mmol) of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in 50 mL DMF. |
| 2 | Deprotonation | Add 4.77 g (34.6 mmol) of anhydrous K |
| 3 | Alkylation | Add 4.1 g (28.8 mmol) of Methyl Iodide (MeI) dropwise over 20 mins. |
| 4 | Reaction | Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours. |
| 5 | Workup | Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organic layer with brine. |
| 6 | Purification | Mandatory: Purify via Prep-HPLC or Flash Chromatography (Hexane/EtOAc gradient). |
Protocol adapted from WO2021026672A1 [1].
Analytical Characterization (Self-Validating System)
To confirm the identity of the product and rule out N-methyl isomers, compare your analytical data against these standard values.
Nuclear Magnetic Resonance ( H NMR)
The diagnostic signal is the methoxy singlet.
-
Solvent: DMSO-d
(400 MHz) - 13.10 (br s, 1H): N-H proton (Confirms N is unsubstituted, ruling out N-methyl isomers).
- 6.15 (s, 1H): Pyrazole C4-H.
-
4.26 (q, 2H): Ethyl ester -CH
-. -
3.79 (s, 3H): Methoxy -OCH
. (Note: N-methyl groups typically appear upfield around 3.6-3.7 ppm or downfield depending on electronic environment, but the presence of the NH signal is the primary differentiator). -
1.25 (t, 3H): Ethyl ester -CH
.
Mass Spectrometry
-
Calculated Mass: 170.07
-
Observed (ESI+): [M+H]
= 171.1 -
Differentiation: N-methyl isomers will have the same mass. Separation relies on retention time (HPLC) and NMR (presence of NH).
Applications in Drug Discovery[1]
Epigenetic Modulation (WDR5 Inhibitors)
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a verified intermediate in the synthesis of WDR5-0103 and related inhibitors. WDR5 (WD Repeat Domain 5) is a core subunit of the MLL1 histone methyltransferase complex.
-
Mechanism: The pyrazole moiety mimics the peptide backbone, facilitating binding to the WDR5 "WIN" site.
-
Workflow: The ester is hydrolyzed to the acid, coupled to a piperazine or isoquinoline core, and optimized for permeability [1].
PROTAC Linker Chemistry
The 3-carboxylate handle provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The 5-methoxy group modulates the lipophilicity (LogP) and solubility of the warhead, a critical parameter for oral bioavailability in "beyond Rule of 5" compounds.
References
- Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds.
-
Tautomerism in Pyrazoles: Structural Insights. Source: Beilstein Journal of Organic Chemistry (2014). URL:[Link]
An In-Depth Technical Guide to the Biological Potential of Pyrazole Carboxylate Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives, particularly those functionalized with carboxylate and related moieties, have garnered significant attention due to their vast therapeutic potential. These compounds form the core of numerous FDA-approved drugs and are a focal point of intensive research in drug discovery.[2] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyrazole carboxylate derivatives. We will delve into their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data and detailed protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pharmacology of this important class of compounds.
The Pyrazole Carboxylate Scaffold: Synthesis and Structure-Activity Relationship (SAR)
The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. The introduction of a carboxylate group (or its ester and amide derivatives) often enhances biological activity by providing a key interaction point (e.g., hydrogen bond donor/acceptor) with target enzymes and receptors.
Core Synthetic Strategies
The construction of the pyrazole ring is a well-established area of synthetic chemistry. The most prevalent methods for creating pyrazole carboxylates involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.
1. Knorr Pyrazole Synthesis & Related Cyclocondensations: This is a classic and widely used method involving the reaction of a β-dicarbonyl compound with a hydrazine.[3][4] To synthesize pyrazole-3-carboxylate esters, for instance, a common starting material is a dioxo-ester, which is then cyclized with hydrazine hydrate.[5][6]
2. 1,3-Dipolar Cycloaddition: This method offers excellent regioselectivity and involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or a reactive alkene.[3]
3. Multi-Component Reactions (MCRs): One-pot synthesis protocols are increasingly popular due to their efficiency and adherence to green chemistry principles. For example, pyrazole 4-carboxylic acid ethyl esters can be synthesized in a one-pot, three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, often using an environmentally friendly catalyst like a magnetic ionic liquid.[7]
Below is a generalized workflow for the synthesis of pyrazole carboxylate derivatives.
Caption: Generalized workflow for pyrazole carboxylate synthesis.
Key Structure-Activity Relationship (SAR) Insights
-
Substitution at N1: The nature of the substituent on the N1 nitrogen of the pyrazole ring is critical. For instance, in anti-inflammatory agents like Celecoxib, a 4-sulfamoylphenyl group at this position is essential for selective COX-2 inhibition.[8]
-
Substituents at C3 and C5: The groups at these positions significantly influence potency and selectivity. In anticancer derivatives, bulky aromatic groups can enhance binding to kinase active sites.[9] For anti-inflammatory activity, a trifluoromethyl group at C3 and a p-tolyl group at C5 are features of the potent COX-2 inhibitor Celecoxib.[8][10]
-
The Carboxylate Moiety: The position and form (acid, ester, amide) of the carboxylate group dictate its role. As an ester, it can improve cell permeability. As a carboxylic acid, it can form crucial salt bridges or hydrogen bonds with amino acid residues (e.g., Arginine) in enzyme active sites. Amide derivatives have shown excellent antimicrobial and antitubercular activity.[11][12]
Anticancer Potential: Mechanisms and Therapeutic Targets
Pyrazole derivatives are potent anticancer agents that act through diverse mechanisms, including the inhibition of key cell cycle regulators and the induction of apoptosis.[13][14][15]
Mechanism 1: Kinase Inhibition
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[14][16]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-containing compounds have been shown to inhibit CDKs, leading to cell cycle arrest, typically in the G1 phase.[13][14]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR (Epidermal Growth Factor Receptor) and HER-2. Overexpression of these kinases is common in many cancers. Pyrazole derivatives have been developed that show significant inhibitory activity against EGFR and HER-2.[9][17]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition by pyrazole derivatives can lead to mitotic catastrophe and apoptosis.[13][17]
Caption: Pyrazole derivatives inhibiting key cancer signaling pathways.
Mechanism 2: DNA Interaction and Apoptosis
Certain pyrazole carboxamide derivatives have been shown to interact with DNA, primarily through groove binding.[15][18] This interaction can disrupt DNA replication and transcription, ultimately triggering apoptosis. This apoptotic induction can also be mediated through the mitochondrial pathway, involving an increase in Reactive Oxygen Species (ROS) and activation of caspases.[13]
Quantitative Data: In-Vitro Cytotoxicity
The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [15] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [15] |
| Pyrazole Sulfonamide Derivative | EGFR Tyrosine Kinase | 0.26 | [17] |
| Pyrazole-based Aurora-A Kinase Inhibitor | HCT116 (Colon) | 0.39 | [17] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Generic | 49.85 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a framework for assessing the in-vitro cytotoxicity of pyrazole derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[19] The pyrazole scaffold is central to one of the most significant advances in this area: the development of selective COX-2 inhibitors.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[20] There are two main isoforms:
-
COX-1: Constitutively expressed and responsible for producing prostaglandins that protect the stomach lining.
-
COX-2: Inducible at sites of inflammation.
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also causing gastrointestinal side effects.[19] Pyrazole derivatives, most famously Celecoxib (Celebrex®) , were designed for selective inhibition of COX-2.[8][21] This selectivity is achieved because the COX-2 active site has a larger hydrophobic side pocket that can accommodate the bulky substituents on the pyrazole ring, a feature absent in the more constricted COX-1 active site.[22]
Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.
Quantitative Data: Anti-inflammatory Efficacy
The anti-inflammatory potential is assessed by COX inhibition assays and in-vivo models.
| Compound | Assay | Result | Reference |
| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [19] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [19] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM | [19] |
| Ethyl 5-(dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Paw Edema Inhibition | Significant activity | [6] |
| Pyrazole-pyrazoline derivative | Paw Edema Inhibition | 30.9% inhibition | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in-vivo model for evaluating acute anti-inflammatory activity.[6][24]
-
Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group 1: Control (Vehicle only).
-
Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg).
-
Group 3-N: Test compounds (various doses of pyrazole derivatives).
-
-
Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Antimicrobial Applications: A Viable Alternative to Combat Resistance
The rise of multidrug-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole carboxylate and carboxamide derivatives have demonstrated significant potential in this area.[11][12][25][26]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of pyrazole derivatives with broad-spectrum antimicrobial activity. They have shown efficacy against:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.[11][26]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.[11][26]
-
Fungal strains: Candida albicans, Aspergillus niger.[11][25]
The mechanism of action is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Pyrazole carboxamide derivative | E. coli | 0.25 | [27] |
| Pyrazole carboxamide derivative | S. epidermidis | 0.25 | [27] |
| Pyrazole carboxamide derivative | A. niger | 1 | [27] |
| Pyrazole-3-carboxylic acid derivative | S. aureus | 16 | [25] |
| Pyrazole-based hybrids | M. tuberculosis H37Rv | Potent activity | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial or fungal suspension to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Perspectives and Drug Development Challenges
The pyrazole carboxylate scaffold is a remarkably fruitful starting point for the development of new therapeutics. The vast chemical space accessible through diverse synthetic routes ensures a continuous pipeline of novel candidates.
Future Directions:
-
Hybrid Molecules: Creating hybrid molecules that combine a pyrazole carboxylate with another pharmacophore to achieve dual-target activity (e.g., dual COX/5-LOX inhibitors or anticancer-antimicrobial agents).[19]
-
Targeted Drug Delivery: Developing formulations or prodrug strategies to enhance the delivery of these compounds to specific tissues, thereby increasing efficacy and reducing systemic toxicity.[19]
-
Combating Resistance: Further exploration of pyrazole derivatives as antitubercular and antiviral agents is a promising avenue.[12]
Challenges:
-
Selectivity: While high potency is often achieved, ensuring selectivity against the intended target over off-targets remains a primary challenge to minimize side effects.
-
Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, is crucial for translating in-vitro potency into in-vivo efficacy.
-
Toxicity: Rigorous toxicological screening is necessary to identify and mitigate potential liabilities, such as hepatotoxicity, which has been observed with some heterocyclic drugs.[19]
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. ()
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization - Journal of Applied Pharmaceutical Science. ()
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ()
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. ()
- Synthesis, Characterization of Ethyl 5-(substituted)
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. ()
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Current status of pyrazole and its biological activities - PMC. ()
- Recent Advances in the Development of Pyrazole Deriv
- Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. ()
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. ()
- Recent Advances in the Development of Pyrazole Deriv
- A REVIEW ON PYRAZOLE AN ITS DERIV
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. ()
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- celebrex - accessd
- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. ()
- Celecoxib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. ()
- Structure of Celecoxib, Diclofenac and target compound - ResearchG
- Celecoxib Carboxylic Acid (CAS Number: 170571-01-4) - Cayman Chemical. ()
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. scilit.com [scilit.com]
- 12. japsonline.com [japsonline.com]
- 13. japsonline.com [japsonline.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
- 25. meddocsonline.org [meddocsonline.org]
- 26. mdpi.com [mdpi.com]
- 27. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document elucidates its chemical properties, provides a detailed synthesis protocol, and explores its primary application as a crucial building block in the development of targeted protein degraders. Emphasis is placed on the rationale behind its synthetic pathway and its strategic importance in the design of novel therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs). Safety protocols for handling this compound are also detailed.
Introduction and Compound Identification
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] This guide focuses on a specific derivative, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.
It is important to note that while the topic requested was "ethyl 5-methoxy-1H-pyrazole-3-carboxylate," a thorough review of scientific and commercial literature indicates that the more accurately and widely documented compound is ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate . The presence of a methylene (-CH2-) spacer between the methoxy group and the pyrazole ring is a key structural feature. This guide will therefore focus on this well-documented compound.
This pyrazole derivative has gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation (TPD).[3] Its utility stems from a bifunctional nature: the pyrazole core can serve as a scaffold, while the ester and methoxymethyl groups provide handles for synthetic elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O₃ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| CAS Number | 1297546-22-5 | [3] |
| Appearance | White to off-white solid or oil | - |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | Store at room temperature or refrigerated (2-8°C), in a dry, dark place. | - |
Synthesis of Ethyl 5-(Substituted)-1H-pyrazole-3-carboxylates: A Representative Protocol
While a specific, publicly available, step-by-step synthesis for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is not extensively detailed, a general and robust method for creating the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] This Knorr-type pyrazole synthesis is a cornerstone of heterocyclic chemistry.
The following is a representative, field-proven protocol for the synthesis of a structurally related pyrazole, which can be adapted for the target molecule by using the appropriate starting materials. The key precursor for the title compound would be ethyl 4-methoxy-2,4-dioxobutanoate.
Rationale for the Synthetic Approach
The synthesis of the pyrazole ring is most efficiently achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine.[4] This method is widely employed due to its reliability, high yields, and the ready availability of starting materials. The use of an acid catalyst, such as glacial acetic acid, facilitates the condensation and subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring.[2]
Illustrative Experimental Protocol: Synthesis of Ethyl 5-aryl-1H-pyrazole-3-carboxylate
This protocol, adapted from the synthesis of similar pyrazole derivatives, illustrates the key steps.[2]
Step 1: Formation of the β-Diketone Intermediate
-
To a solution of sodium ethoxide in dry ethanol, add an equimolar amount of an appropriate acetophenone derivative.
-
Slowly add diethyl oxalate to the mixture at room temperature with stirring.
-
The reaction mixture is typically stirred for several hours to ensure the complete formation of the ethyl 2,4-dioxo-4-arylbutanoate intermediate.
Step 2: Cyclocondensation with Hydrazine Hydrate
-
The resulting suspension containing the diketone intermediate is cooled.
-
An equimolar amount of hydrazine hydrate is added, followed by a catalytic amount of glacial acetic acid.
-
The mixture is refluxed for 4-6 hours, during which the cyclization and dehydration occur to form the pyrazole ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
Visualization of the Synthetic Workflow
Caption: Role of the pyrazole building block in the modular assembly of a PROTAC.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives.
-
Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [7]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials. [6]* First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, seek medical attention. [6]
-
Conclusion
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its robust synthesis and the presence of multiple functional groups for chemical elaboration make it an ideal starting material for the creation of complex molecules. Its role as a key component in the synthesis of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for such well-defined and adaptable chemical scaffolds is expected to grow, solidifying the place of pyrazole derivatives in the drug discovery pipeline.
References
-
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical and Life Sciences. [Link]
-
CP Lab Safety. ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg. [Link]
-
Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. [Link]
-
Yadav, D. K., et al. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2023, October 12). The Developability Challenges with Bifunctional Targeted Protein Degraders. AAPS PharmSciTech. [Link]
-
Abeysena, I. (2022). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. [Link]
-
Kharl, et al. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Van der Westhuizen, C., et al. (2018). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
Li, S. (2025, October 15). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]
-
Scott, D. E., & Turnbull, A. P. (2025, June 25). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
discovery and history of novel pyrazole compounds
An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds
Abstract
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural scaffolds in the history of medicinal chemistry. Its journey from an accidental laboratory discovery to a privileged core in numerous blockbuster drugs is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. This guide provides a comprehensive overview of the seminal discoveries, foundational synthetic methodologies, and the historical evolution of pyrazole-based compounds. We will delve into the causality behind key experimental choices, present detailed protocols for foundational syntheses, and trace the lineage of pyrazole's therapeutic applications, from early analgesics to modern-day kinase inhibitors, grounding all claims in authoritative references.
The Dawn of Pyrazole Chemistry: A Serendipitous Beginning
The story of pyrazoles in medicine does not begin with a targeted drug discovery program but with a classic case of serendipity in 19th-century Germany. The German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives in 1883, unexpectedly produced a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery, born from the condensation of ethyl acetoacetate with phenylhydrazine, marked the first synthesis of a substituted pyrazole derivative.[1] Knorr's subsequent investigation of this new class of compounds led to the development of Antipyrine, a derivative that exhibited potent antipyretic and analgesic properties, effectively launching the field of pyrazole-based pharmaceuticals.[2]
While Knorr's work established the therapeutic potential of pyrazole derivatives, the parent pyrazole ring itself was first synthesized six years later, in 1889, by Hans von Pechmann's student, E. Buchner, through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] These two foundational moments—the synthesis of a bioactive derivative and the isolation of the parent heterocycle—set the stage for over a century of chemical and pharmacological exploration.
| Year | Key Milestone | Scientist(s) | Significance |
| 1883 | First synthesis of a substituted pyrazole (a pyrazolone) | Ludwig Knorr | Led to the discovery of Antipyrine, the first pyrazole-based drug, and established the Knorr pyrazole synthesis.[1][2] |
| 1889 | First synthesis of the parent pyrazole ring | E. Buchner | Provided the fundamental heterocyclic structure for future chemical exploration.[3] |
| 1959 | Isolation of the first natural pyrazole (1-pyrazolyl-alanine) | - | Discovered in watermelon seeds, demonstrating that the pyrazole scaffold exists in nature.[4] |
| c. 1999 | Development of Celecoxib (Celebrex) | Pfizer | Revolutionized anti-inflammatory therapy as a selective COX-2 inhibitor, becoming a blockbuster drug and showcasing the scaffold's versatility.[4] |
| 2011-Present | Proliferation of pyrazole-based kinase inhibitors | Various | The pyrazole core is established as a "privileged scaffold" in oncology, leading to numerous FDA-approved drugs like Crizotinib and Ibrutinib.[5][6] |
Foundational Synthetic Methodologies: Building the Core
The accessibility and versatility of the pyrazole ring are central to its success. The synthetic routes developed in the early days remain cornerstones of heterocyclic chemistry, while modern adaptations have enhanced their efficiency and scope.
The Knorr Pyrazole Synthesis
The Knorr synthesis is the quintessential method for creating pyrazoles and pyrazolones.[7] Its enduring utility lies in its simplicity and the ready availability of the starting materials: a hydrazine and a compound with a 1,3-dicarbonyl functionality (or a functional equivalent like a β-ketoester).[8][9] The driving force of the reaction is the formation of a stable, aromatic heterocyclic ring through a sequence of condensation and cyclization steps.[7]
The causality of the reaction pathway is elegant. The more electrophilic ketone carbonyl of the β-ketoester is preferentially attacked by the nucleophilic hydrazine to form a hydrazone intermediate. This is a critical, regioselective step. The subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the ester carbonyl, is favored by the proximity of the reacting groups, leading to the stable five-membered ring after the elimination of ethanol.[7]
Caption: The versatile 1,3-dicarbonyl pathway to pyrazoles.
The Evolution of Pyrazoles in Drug Discovery
The pyrazole scaffold's journey in medicinal chemistry is marked by its repeated emergence as a solution to major therapeutic challenges. Its unique electronic properties, metabolic stability, and ability to form key hydrogen bonds make it a privileged structure. [6][8]
From Early Analgesics to a Revolution in Anti-Inflammatory Drugs
Following the success of Antipyrine, other pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone were developed. [4]These first-generation drugs, while effective, were associated with significant gastrointestinal side effects due to their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
The major breakthrough came in the 1990s with the discovery that the pyrazole scaffold could be decorated with specific substituents to achieve selective inhibition of COX-2, the enzyme primarily involved in inflammation and pain. This led to the development of Celecoxib (Celebrex) , a blockbuster drug that provided potent anti-inflammatory relief with a reduced risk of gastrointestinal complications compared to its predecessors. [4]The success of Celecoxib validated the pyrazole ring as a tunable scaffold for achieving enzyme selectivity and cemented its place in modern drug design.
The Kinase Inhibitor Era: A Privileged Scaffold in Oncology
More recently, the pyrazole core has become central to the development of targeted cancer therapies, particularly kinase inhibitors. [10]Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole ring serves as an excellent bioisostere for other heterocycles and provides a rigid framework for orienting substituents to interact with specific amino acid residues in the ATP-binding pocket of kinases. [5] This has led to a surge in FDA-approved pyrazole-containing drugs targeting various cancers. [6]Compounds like Crizotinib (for ALK-positive non-small cell lung cancer) and Ruxolitinib (for myelofibrosis) demonstrate the scaffold's power in this domain. [4]The ability to modify the pyrazole at multiple positions allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties, making it an indispensable tool in the fight against cancer. [10][11]
Caption: The therapeutic progression of pyrazole compounds.
Conclusion
From its accidental synthesis in the 19th century, the pyrazole ring has evolved into a cornerstone of modern medicinal chemistry. Its historical journey illustrates a powerful theme in drug development: how a simple heterocyclic scaffold, through decades of synthetic refinement and a deepening understanding of biology, can be repeatedly adapted to meet new therapeutic challenges. The foundational Knorr synthesis gave chemists the initial tools, and subsequent innovations have transformed the pyrazole from a simple analgesic core into a highly versatile and privileged platform for creating selective, potent, and life-saving medicines. The ongoing discovery of novel pyrazole-based compounds ensures that its rich history will continue to be written for years to come.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Benchchem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
- MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Current Topics in Medicinal Chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
- RSC Publishing. (2016). Review: biologically active pyrazole derivatives.
- National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Yuvaraja's College, University of Mysore. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- ACS Publications. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. rroij.com [rroij.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Screening of Pyrazole Derivatives for Anti-Inflammatory Drug Discovery
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their potent anti-inflammatory properties, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] This guide provides an in-depth exploration of the synthesis of pyrazole derivatives and the subsequent screening methodologies to evaluate their anti-inflammatory efficacy. We will delve into the causality behind experimental choices, present validated protocols for both synthesis and biological assays, and discuss the critical structure-activity relationships that govern the therapeutic potential of these compounds.
Introduction: The Pyrazole Scaffold in Inflammation
Inflammation is a vital immune response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, a process mediated by cyclooxygenase (COX) enzymes.[3] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, the COX-2 isoform is induced at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]
The five-membered pyrazole heterocycle has proven to be a "privileged scaffold" in designing selective COX-2 inhibitors.[1][4] Its unique structural and electronic properties allow for specific interactions within the active site of the COX-2 enzyme.[5] This document provides the foundational synthetic and screening protocols to empower researchers to develop novel pyrazole-based anti-inflammatory agents.
Synthesis of Pyrazole Derivatives: The Knorr Cyclocondensation
The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][6] This reaction is robust, versatile, and allows for the introduction of diverse substituents at various positions of the pyrazole core, making it ideal for building a library of compounds for screening.
The choice of a 1,3-dicarbonyl compound (or its synthetic equivalent like an α,β-unsaturated carbonyl compound) and a substituted hydrazine directly dictates the substitution pattern of the final pyrazole product.[6][7] This control is paramount for systematically probing structure-activity relationships.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Application Note: Regioselective Synthesis of 1,5-Disubstituted Pyrazole-3-Carboxylates
Abstract
The 1,5-disubstituted pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for cannabinoid receptor antagonists (e.g., Rimonabant), anti-inflammatory agents, and antimicrobial drugs.[1] However, the synthesis of this regioisomer is frequently plagued by the co-formation of the thermodynamically stable 1,3-isomer. This guide details a reliable, regiocontrolled protocol for synthesizing 1,5-disubstituted pyrazole-3-carboxylates. We focus on the Claisen Condensation-Cyclization strategy, elucidating the critical role of hydrazine protonation states and solvent effects in dictating regioselectivity.[2]
Strategic Analysis: The Regioselectivity Challenge
The core challenge in synthesizing 1,5-disubstituted pyrazoles from linear 1,3-dielectrophiles (such as 2,4-diketoesters) is controlling which nitrogen of the hydrazine nucleophile attacks which carbonyl carbon.
The Pathways
In the reaction between a monosubstituted hydrazine (
-
Path A (Desired 1,5-Isomer): The terminal, more nucleophilic
attacks the -ketone (C4, distal to the ester).[1] This forms a hydrazone intermediate that cyclizes to place the group at position 5 and the carboxylate at position 3. -
Path B (Undesired 1,3-Isomer): The
attacks the -keto carbonyl (C2, proximal to the ester). This results in the group at position 3 and the carboxylate at position 5.
Mechanistic Insight: The "Free Base" Rule
Empirical data and kinetic studies suggest that the protonation state of the hydrazine is the primary switch for regioselectivity:[2]
-
Hydrazine Hydrochloride Salts (Acidic Media): Often favor the 1,3-isomer or mixtures. The acid catalyzes the attack on the most electrophilic carbonyl (often the
-keto group) regardless of steric bulk.[2] -
Free Hydrazines (Neutral/Basic Media): Favor the 1,5-isomer .[3] The unprotonated terminal
is the hardest nucleophile and preferentially attacks the harder electrophile or is guided by steric control to the distal ketone.[2]
Figure 1: Mechanistic divergence in pyrazole synthesis based on reaction conditions.
Detailed Protocol: Synthesis of Ethyl 1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate[2]
This protocol mimics the synthesis of the Rimonabant core, a classic example of this scaffold. It utilizes a two-step "one-pot" variation that maximizes 1,5-selectivity.[2]
Reagents & Equipment[2][4][5][6][7][8][9]
-
Substrate: 4'-Chloropropiophenone (or relevant aryl ketone).
-
Reagent: Diethyl oxalate.
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (preferred over NaOEt for cleaner enolate formation).[1]
-
Hydrazine: 2,4-Dichlorophenylhydrazine (Free base).[1] Note: If you only have the HCl salt, you must neutralize it first (see Step 2).
-
Solvent: Anhydrous THF, Absolute Ethanol, Glacial Acetic Acid.[1]
-
Equipment: 3-neck round bottom flask, inert gas (Ar/N2) manifold, reflux condenser.[1]
Step-by-Step Methodology
Phase 1: Formation of the Lithium Diketoester[2]
-
Setup: Flame-dry a 500 mL 3-neck flask and purge with Argon.
-
Enolization: Charge with LiHMDS (1.1 equiv) and anhydrous THF (5 mL/mmol). Cool to -78°C.[2]
-
Addition: Add 4'-Chloropropiophenone (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Claisen Condensation: Add Diethyl oxalate (1.2 equiv) dropwise.
-
Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Checkpoint: The solution usually turns from clear/yellow to a deep orange/red, indicating the formation of the diketoester enolate.
-
-
Quench: Quench with 1N HCl (aq) just until acidic (pH ~2), then extract with Ethyl Acetate. Dry organics (
) and concentrate.[4]-
Note: The crude diketoester is often stable enough for the next step without column chromatography.[2]
-
Phase 2: Regioselective Cyclization
-
Preparation of Free Hydrazine: If starting with 2,4-dichlorophenylhydrazine hydrochloride, dissolve it in a biphasic mixture of EtOAc and 1N NaOH.[1] Separate the organic layer, dry, and concentrate to obtain the free base.[1]
-
Condensation: Dissolve the crude diketoester (from Phase 1) in Absolute Ethanol (10 mL/mmol).
-
Addition: Add the Free Hydrazine (1.05 equiv).
-
Reaction: Stir at RT for 2 hours, then heat to reflux for 4–6 hours.
-
Critical Control Point: Do not add catalytic acid (like HCl or
) at the start. This promotes 1,3-isomer formation. If cyclization is slow, add glacial acetic acid (10% v/v) after the initial 2-hour stir at RT. The initial RT stir allows the kinetic formation of the correct hydrazone.[2]
-
-
Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from Ethanol/Hexane.
Yield & Characterization Data
| Parameter | Typical Value | Notes |
| Yield | 65 - 85% | Depends on steric bulk of aryl groups.[2] |
| Appearance | White to off-white solid | Crystalline.[2] |
| Regioisomeric Ratio | > 95:5 (1,5 vs 1,3) | Controlled by "Free Hydrazine" protocol. |
| Melting Point | 155 - 160°C | Sharp range indicates high purity.[2] |
Quality Control: Distinguishing Regioisomers
Validating the structure is critical because 1,3- and 1,5-isomers have the same mass.[2]
1H NMR Diagnostics[4][7][8][10][11][12]
-
1,5-Isomer (Target): The pyrazole-H4 proton typically appears at
6.9 - 7.2 ppm .[2] -
1,3-Isomer (Impurity): The pyrazole-H4 proton is often deshielded, appearing downfield around
7.3 - 7.6 ppm (solvent dependent, usually ).
NOE (Nuclear Overhauser Effect) - The Gold Standard
This is the only self-validating proof of structure.[2]
-
Experiment: Irradiate the Pyrazole-H4 signal.
-
1,5-Isomer Result: You will see NOE enhancement of the N1-Aryl ortho-protons AND the C5-Aryl ortho-protons .[2] This confirms the spatial proximity of the N-Aryl and C-Aryl groups.[2]
-
1,3-Isomer Result: Irradiating H4 will show enhancement of the C3-Aryl protons, but NO enhancement of the N1-Aryl protons (they are too far away).[2]
13C NMR
-
C3-Carboxylate (1,5-isomer): The Carbonyl carbon typically resonates at ~162 ppm.[2]
-
C5-Carboxylate (1,3-isomer): The Carbonyl carbon often shifts slightly upfield due to different electronic environments.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Claisen condensation (Step 1). | Ensure LiHMDS is fresh. Maintain strict anhydrous conditions. Increase reaction time at RT. |
| High 1,3-Isomer Content | Acidic conditions during cyclization.[1][4] | Ensure Hydrazine is a Free Base . Do not use HCl salts directly. Avoid strong acid catalysts. |
| Oily Product | Mixture of isomers or residual solvent. | Perform recrystallization from EtOH. If oil persists, run column chromatography (Hexane/EtOAc gradient). 1,5-isomers usually elute after 1,3-isomers on silica (check TLC). |
| Incomplete Cyclization | Steric hindrance. | Switch solvent to n-Butanol (higher reflux temp) or add Acetic Acid after hydrazone formation. |
References
-
Sarma, A. V. S., et al. (2009).[1][5] "An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant." Asian Journal of Chemistry, 21(2), 1171-1175.[4] Link
-
Bonacorso, H. G., et al. (2010).[1] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of Organic Chemistry, 75(3), 929-933. Link
-
Lange, J. H. M., et al. (2004). "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations." Journal of Medicinal Chemistry, 47(3), 627-643.[1] Link
-
Aggarwal, R., et al. (2011).[1] "Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415.[6] Link
-
BenchChem Technical Support. (2023). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Ethyl 5-Methoxy-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrazole ring system represents a "privileged scaffold" in drug discovery, a distinction earned due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its electronic nature can be readily modulated through substitution.[1] This versatility allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3]
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a valuable and versatile starting material for the exploration of chemical space around the pyrazole core. Its three key functional groups—the ester, the methoxy group, and the pyrazole nitrogen—provide orthogonal handles for chemical modification, making it an ideal platform for systematic structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the strategic derivatization of this building block, complete with detailed experimental protocols and the underlying scientific rationale.
Core Strategy for SAR Studies: A Multifaceted Approach
The primary goal of a structure-activity relationship study is to systematically alter the chemical structure of a hit or lead compound to understand how these changes influence its biological activity. For ethyl 5-methoxy-1H-pyrazole-3-carboxylate, a robust SAR campaign will focus on three key areas of modification:
-
The Carboxylate Group (Position 3): The ethyl ester is an excellent starting point for generating a diverse library of amides. Conversion of the ester to a carboxylic acid, followed by amide coupling with a wide array of amines, allows for the exploration of steric and electronic effects in the C3-substituent. This is a common strategy to modulate target binding, solubility, and cell permeability.
-
The Methoxy Group (Position 5): The 5-methoxy group can be modified to explore the impact of different alkoxy substituents on activity. O-demethylation to the corresponding 5-hydroxy pyrazole provides a key intermediate that can be subsequently alkylated with various alkyl halides to generate a library of ethers. This allows for probing the size and nature of the hydrophobic pocket in the target protein.
-
The Pyrazole Nitrogen (Position 1): The NH of the pyrazole ring can be alkylated or arylated to introduce further diversity. This modification can influence the molecule's overall shape, lipophilicity, and potential to form hydrogen bonds.
The following sections will provide detailed protocols for these key transformations and discuss the rationale behind them in the context of a typical drug discovery project.
Part 1: Modification of the Carboxylate Group
The conversion of the ethyl ester at the C3 position to a variety of amides is a cornerstone of many medicinal chemistry programs. This transformation allows for the introduction of a wide range of chemical functionalities, which can profoundly impact a compound's biological activity and properties.
Workflow for Carboxamide Synthesis
The overall workflow for the synthesis of pyrazole-3-carboxamides from ethyl 5-methoxy-1H-pyrazole-3-carboxylate is a two-step process:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Ester Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of pyrazole ester intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic compounds. Pyrazole esters are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, but their purification can present unique challenges, from stubborn impurities and regioisomer separation to product degradation.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and quality of pyrazole ester intermediates.
Q1: What are the most common types of impurities I should expect after synthesizing a pyrazole ester?
A: The impurity profile of a crude pyrazole ester is largely dictated by the synthetic route used, most commonly the condensation of a hydrazine with a 1,3-dicarbonyl compound (like a β-keto ester).[1][2] You should anticipate the following:
-
Unreacted Starting Materials: Residual hydrazine and β-keto ester are frequent impurities. Hydrazines can often be removed with an acidic wash during workup, while the β-keto ester may require chromatography.
-
Regioisomers: If a monosubstituted hydrazine (R-NHNH₂) is used, the reaction can produce two different N-substituted pyrazole regioisomers.[3] These isomers often have very similar polarities, making their separation a primary purification challenge.[4]
-
Side-Reaction Products: The initial condensation can form intermediate hydrazones which may persist or lead to other by-products.[5] Additionally, self-condensation of the β-keto ester or other side reactions can occur depending on the reaction conditions.
-
Solvent and Reagents: Residual solvents (e.g., toluene, ethanol, acetic acid) and reagents from the synthesis or workup (e.g., acids, bases) are also common.[6][7]
Q2: My pyrazole ester seems to be degrading during workup or purification. Why is this happening and how can I prevent it?
A: Pyrazole esters can be susceptible to several degradation pathways, primarily hydrolysis. The stability is highly dependent on pH, temperature, and light exposure.[8]
-
Hydrolytic Instability: The ester functional group is the primary site of instability. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Some pyrazole esters have been shown to degrade rapidly in buffers at pH 8.[9][10] The rate of hydrolysis is influenced by the electronic effects of substituents on the pyrazole and any associated phenyl rings.[9] To mitigate this, perform aqueous workups using neutral or slightly acidic conditions (pH 4-6) and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Oxidative Degradation: The pyrazole ring itself is generally stable to oxidation, but certain substituents or reaction impurities can promote oxidative degradation, sometimes leading to coloration of the sample.[8][11]
-
Thermal and Photodegradation: Elevated temperatures will accelerate all degradation reactions.[8] If your compound is light-sensitive, protect it from light during workup, chromatography, and storage.[8]
To diagnose the specific cause, a forced degradation study can be invaluable. This involves exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the degradation products by HPLC or LC-MS.[8]
Table 1: Illustrative Hydrolytic Stability of Pyrazole Ester Derivatives
This table highlights how structural modifications can significantly impact the stability of pyrazole esters in a pH 8 buffer, a common condition in biological assays that can mimic basic workup conditions.
| Compound | Condition | Half-life (t½) | Reference |
| Pyrazole Ester Derivative 1 | pH 8 Buffer | 1-2 hours | [8] |
| Pyrazole Ester Derivative 7e | pH 8 Buffer | 450 minutes | [8] |
| Pyrazole Ester Derivative 10a | pH 8 Buffer | 900 minutes | [8] |
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems encountered during the purification process.
Problem 1: Low Yield After Initial Aqueous Workup
Q: I'm losing a significant amount of my product during the aqueous extraction and wash steps. What can I do to improve recovery?
A: This is a common issue often related to the amphoteric nature of the pyrazole ring and the solubility of the ester.
-
The Cause (Amphotericity): The pyrazole ring contains both a basic, pyridine-like nitrogen and a weakly acidic, pyrrole-like N-H group (in N-unsubstituted pyrazoles).[11] During workup, if the aqueous phase is too acidic, the basic nitrogen can be protonated, forming a salt that is soluble in water. Conversely, if the aqueous phase is too basic, the N-H proton can be removed, again forming a water-soluble salt.
-
Solution 1: pH Control: Carefully adjust the pH of the aqueous layer to the isoelectric point of your compound, which is typically near neutral (pH 6-7), before extraction. This ensures the pyrazole ester is in its neutral, most hydrophobic state, maximizing its partitioning into the organic solvent. Use a pH meter for accuracy.
-
Solution 2: Solvent Choice: If your product has moderate polarity, standard solvents like ethyl acetate might not be efficient enough. Try a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions (e.g., 3-5 times) with your current solvent.
-
Solution 3: Brine Wash: After extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to "salt out" the dissolved product from any residual water, pushing it back into the organic phase and reducing emulsion formation.
Problem 2: Persistent Impurities After Chromatography
Q: My NMR still shows starting materials or closely-related impurities even after flash chromatography. How can I achieve higher purity?
A: When standard chromatography fails, more specialized techniques are required.
-
The Cause (Similar Polarity): Starting materials like a β-keto ester or regioisomeric products can have polarities very similar to the desired product, leading to co-elution.[4]
-
Solution 1: Optimize Column Chromatography:
-
Analyze by TLC: First, find a solvent system on a TLC plate that shows the best possible separation between your product and the impurity. Aim for a difference in Rf values (ΔRf) of at least 0.15.
-
Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate in hexanes), use a much shallower one around the elution point of your compound (e.g., starting with 10% ethyl acetate and slowly increasing to 25%).[4]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it as a dry powder onto the column. This often results in sharper bands and better separation compared to liquid loading.[4]
-
-
Solution 2: Purification via Acid Salt Crystallization: This is a highly effective chemical method for removing neutral or less basic impurities.[12][13] The basic nitrogen on the pyrazole ring can be protonated with a strong acid to form a salt. This salt often has vastly different solubility properties from the crude mixture and can be selectively crystallized. See Protocol 2 for a detailed methodology.
Problem 3: Difficulty Separating Regioisomers
Q: My N1 and N2 alkylated pyrazole isomers are inseparable on my silica gel column. What is the best strategy?
A: Separating regioisomers is one of the most common and difficult challenges in pyrazole chemistry.[3][4]
-
The Cause (Structural Similarity): Regioisomers often have nearly identical polarities and molecular weights, making them chromatographically challenging. The choice of stationary and mobile phases is critical.
-
Solution 1: Advanced Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the method of choice. Both normal-phase and reverse-phase (using C18 columns) can be effective.[4] Method development is key, involving screening different solvent systems (e.g., hexane/ethanol for normal phase; acetonitrile/water with additives like TFA or formic acid for reverse phase).[4]
-
Alternative Stationary Phases: If silica gel fails, consider using alumina or chemically modified silica phases.
-
-
Solution 2: Derivatization: In some cases, it may be possible to selectively react one isomer to change its physical properties, allowing for an easier separation. This is a more involved approach but can be effective when all else fails.
-
Solution 3: Re-evaluate Synthesis: The most effective solution is often to prevent the formation of isomers in the first place. Many modern synthetic methods have been developed to provide high regioselectivity in the N-alkylation or initial cyclization step.[3][14]
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common purification workflows.
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for general purification of crude reaction mixtures to remove impurities with different polarities.[6][15]
-
Mobile Phase Selection: Using TLC, determine an optimal eluent system (e.g., ethyl acetate/hexanes) that provides an Rf value of ~0.25-0.35 for the desired compound and good separation from impurities.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude pyrazole ester in a minimal amount of a volatile solvent (e.g., DCM or ethyl acetate).
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add the dry powder to the top of the packed silica bed.
-
-
Elution and Fractionation:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole ester.
Protocol 2: Purification via Crystallization of an Acid Addition Salt
This powerful technique is excellent for removing neutral or weakly basic impurities from a basic pyrazole product.[12][13]
-
Dissolution: Dissolve the crude pyrazole ester intermediate in a suitable organic solvent. C1-C10 alkanols (e.g., ethanol, isopropanol) or aliphatic ketones (e.g., acetone) are often effective.[13] Gentle warming may be required.
-
Acid Addition: While stirring, slowly add at least one molar equivalent of a strong acid. Inorganic mineral acids (e.g., sulfuric acid, hydrochloric acid) are commonly used.[12][13] The addition may be exothermic.
-
Crystallization: The pyrazole acid addition salt will often begin to precipitate or crystallize upon acid addition. To maximize recovery, you can cool the mixture in an ice bath and allow it to stand.
-
Isolation of the Salt: Collect the crystallized salt by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any adhering impurities.
-
Neutralization and Extraction (Liberation of Free Base):
-
Dissolve the purified salt in water.
-
Slowly add a base (e.g., saturated sodium bicarbonate, dilute NaOH) until the pH is neutral or slightly basic (pH 7-8). The pure pyrazole ester should precipitate or form an oil.
-
Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the highly purified pyrazole ester.
Section 4: Visualization & Workflows
Workflow 1: Purification Strategy Selection
This diagram outlines a logical decision-making process for choosing the right initial purification technique based on the analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Workflow 2: Troubleshooting Isomer Co-elution in Chromatography
This workflow illustrates the iterative process for optimizing the separation of challenging regioisomers using column chromatography.
Caption: Workflow for troubleshooting poor isomer separation.
References
-
Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents (2011). Process for the purification of pyrazoles. DE102009060150A1.
-
Lough, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Available at: [Link]
-
SciSpace (2010). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace. Available at: [Link]
- Google Patents (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
-
Yang, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Available at: [Link]
- Google Patents (2011). Method for purifying pyrazoles. WO2011076194A1.
-
ResearchGate (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]
-
SciSpace (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]
-
Royal Society of Chemistry (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD. Available at: [Link]
- Google Patents (2009). Process for the preparation of pyrazole and its derivatives. IL110461A.
-
ResearchGate (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry (2021). Knorr Pyrazole Synthesis of Edaravone. RSC Publishing. Available at: [Link]
-
Asian Journal of Research in Chemistry (2013). Synthesis of Some Biological Active Pyrazole Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]
-
IJNRD.org (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
YouTube (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Chem Help ASAP. Available at: [Link]
-
MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
IJTSRD (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Atlantis Press (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Proceedings of the 2nd International Conference on Science and Technology. Available at: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijnrd.org [ijnrd.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. rsc.org [rsc.org]
overcoming side reactions in pyrazole ring formation
Topic: Overcoming Side Reactions & Regioselectivity Issues in Pyrazole Ring Formation
Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The Pyrazole Paradox
The pyrazole ring is a cornerstone of medicinal chemistry, found in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil .[1] However, the classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) presents a notorious "paradox of simplicity": while the reagents are accessible, the reaction is plagued by regioisomeric mixtures (1,3- vs. 1,5-isomers) and incomplete cyclizations .
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-stakes drug discovery environments.
Module 1: The Regioselectivity Crisis (1,3- vs 1,5-Isomers)
The Core Mechanism & Failure Point
The reaction of an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine yields two possible isomers. The product distribution is determined by the initial nucleophilic attack .
-
1,3-Isomer (Often Preferred): Result of hydrazine attacking the more electrophilic carbonyl.
-
1,5-Isomer: Result of hydrazine attacking the less hindered (but potentially less electrophilic) carbonyl, or controlled by solvent effects.
Visualizing the Pathway (DOT Diagram)
Figure 1: Bifurcation of the Knorr synthesis pathway. Controlling the initial attack is the only way to guarantee regioselectivity.
Troubleshooting Guide: Regiocontrol
Q: I am getting a 50:50 mixture of isomers. How do I shift the ratio? A: You must bias the electronics or the solvent system.
| Variable | Effect on Selectivity | Recommendation |
| Solvent (Protic) | Stabilizes charged intermediates. | Ethanol/Methanol often gives mixtures. |
| Solvent (Fluorinated) | strong H-bond donor; activates carbonyls. | TFE (2,2,2-Trifluoroethanol) or HFIP heavily favors the 1,3-isomer (up to 95:5). |
| Acid Catalysis | Protonates the most basic carbonyl. | HCl or AcOH promotes attack at the most electron-rich carbonyl, often reversing selectivity compared to neutral conditions. |
| Sterics | Blocks nucleophilic attack.[2] | If one carbonyl has a t-Butyl group, attack will occur at the distal carbonyl exclusively. |
Protocol: Regioselective Synthesis using Fluorinated Solvents Ref: Fustero et al. (2008) & Molecules (2021) [1, 2]
-
Dissolve 1.0 equiv of 1,3-dicarbonyl in TFE (0.5 M concentration).
-
Cool to 0°C to maximize kinetic control.
-
Add 1.1 equiv of substituted hydrazine hydrochloride (using the salt prevents immediate basic attack).
-
Stir at 0°C for 2 hours, then warm to RT.
-
Monitor: Check TLC. If the intermediate hydrazone persists, heat to reflux.
-
Workup: Evaporate TFE (recoverable). The residue is often the pure 1,3-isomer.
Module 2: Stalled Reactions & Side Products
Issue: The "Azine" Trap
Symptom: You isolate a yellow solid that is double the molecular weight of your expected product minus hydrazine. Cause: Azine Formation . This occurs when one hydrazine molecule reacts with two dicarbonyl molecules (or acetone from the wash). Fix:
-
Stoichiometry: Ensure Hydrazine is in excess (1.2–1.5 equiv).
-
Order of Addition: Add the Diketone TO the Hydrazine , not vice versa. This keeps the hydrazine concentration high relative to the ketone.
-
Avoid Acetone: Never use acetone to clean glassware for this reaction; hydrazine scavenges it instantly to form dimethyl ketazine.
Issue: Reaction Stops at Hydrazone (Intermediate)
Symptom: Mass spec shows M+18 peak (uncyclized intermediate). Cause: The carbonyl involved in the second step (cyclization) is too sterically hindered or electron-rich. Fix:
-
The "Dean-Stark" Push: Switch solvent to Toluene/p-TsOH and reflux with a Dean-Stark trap to physically remove water, forcing the equilibrium to the right.
-
Microwave Irradiation: Heat at 120°C for 10-20 mins in EtOH/AcOH.
Module 3: Advanced Purification (Separating Isomers)
When synthesis fails to be 100% selective, you must separate the 1,3- and 1,5-isomers. They often have identical
Chromatography Strategy
-
TLC Trick: Run TLC in 100% Dichloromethane (DCM) or DCM:MeOH (98:2) . Pyrazole isomers often display drastically different mobilities in chlorinated solvents compared to esters.
-
pH Modification: Isomers often have slightly different pKa values. Adding 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent can sharpen peaks and separate overlapping spots.
Differentiation (NMR)
-
NOE (Nuclear Overhauser Effect): This is the gold standard for assignment.
-
1,5-Isomer: Irradiation of the N-Substituent (e.g., N-Methyl) will show an NOE signal enhancement of the C4-H and the C5-Substituent.
-
1,3-Isomer: Irradiation of the N-Substituent shows NOE only to C5-H (or substituent), but not the group at C3.
-
Module 4: Alternative Pathways (Avoiding Knorr)
If the Knorr synthesis yields inseparable mixtures, switch to 1,3-Dipolar Cycloaddition .
Workflow: Diazo-Alkyne Cycloaddition
This method guarantees regioselectivity based on the electronics of the alkyne.
Figure 2: Regiocontrol via Copper Catalysis (CuAAC) vs Thermal methods.
Safety Note: Diazo compounds are potentially explosive. Generate in situ where possible (e.g., from tosylhydrazones).
References
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. Molecules, 2021. [Link]
-
Improved Regioselectivity in Pyrazole Formation using Fluorinated Alcohols. Journal of Organic Chemistry, 2008.[3] [Link]
-
Knorr Pyrazole Synthesis Mechanism & Troubleshooting. Royal Society of Chemistry (RSC). [Link]
Sources
alternative greener synthesis methods for methylated pyrazoles
Technical Support Center for Sustainable Heterocycle Construction
Status: Operational Operator: Senior Application Scientist Topic: Methylated Pyrazoles – Green Synthesis & Troubleshooting
Introduction
Welcome to the technical support center. You are likely here because the traditional "brown" methods for synthesizing methylated pyrazoles—relying on hydrazine hydrate, methyl iodide (MeI), or dimethyl sulfate (DMS)—are failing your safety or sustainability audits.
This guide provides validated, greener protocols. We move beyond simple recipe listing to troubleshoot the why and how of reaction failure in these alternative systems.
Module 1: Replacing Toxic Alkylating Agents
The Protocol: Methylation using Dimethyl Carbonate (DMC).[1][2][3][4] Context: DMC is non-toxic and biodegradable.[2][4] However, it is a "hard" electrophile, unlike the "soft" MeI. This fundamental difference causes most experimental failures.
Troubleshooting Guide: DMC Methylation
Q: Why is my reaction with DMC stalling at 60-80°C? A: You have not crossed the activation energy barrier for the BAl2 mechanism.
-
The Science: At reflux (90°C), DMC acts primarily as a carboxymethylating agent (via BAc2 mechanism) because the carbonyl carbon is the harder electrophile. To force methylation (attack on the methyl group, BAl2), you must operate above 120°C (often requiring an autoclave or sealed vessel) and use a base to soften the nucleophile.
-
The Fix: Increase temperature to >130°C. If using an open vessel, switch to a sealed tube or autoclave to utilize autogenous pressure.
Q: I am getting a mixture of N-methylation and C-methylation. How do I fix this? A: Tune your catalyst basicity.
-
The Science: Strong bases deprotonate both the NH and CH positions.
-
The Fix: Switch to a solid base catalyst like K₂CO₃/PEG-400 or Zeolite-Y (NaY). These promote selective N-methylation by interacting specifically with the pyrazole NH via pore confinement effects.
Visualizing the Mechanism
The following diagram illustrates the critical temperature-dependent switch in DMC reactivity.
Figure 1: Temperature-dependent reactivity switch of Dimethyl Carbonate (DMC). To achieve methylation, high temperature is non-negotiable.
Module 2: Aqueous & Multicomponent Synthesis
The Protocol: One-pot Cyclocondensation in Water. Context: Avoiding the isolation of toxic hydrazine intermediates by generating them in situ or reacting in water.
Troubleshooting Guide: Aqueous MCRs
Q: My reactants (aldehydes/diketones) are insoluble in water. Should I add ethanol? A: Not necessarily. You might lose the "hydrophobic effect."
-
The Science: Water accelerates organic reactions because the reactants are insoluble; they aggregate, increasing the effective concentration at the interface. Adding organic co-solvents can dilute this effect.
-
The Fix:
-
High-Speed Stirring: Ensure vigorous mixing to maximize surface area.
-
Hydrotropes: Add sodium cumene sulfonate or gluconic acid aqueous solution (GAAS) . These mediate solubility without destroying the hydrophobic acceleration.
-
Surfactants: Use CTAB (Cetyltrimethylammonium bromide) or SDS to create micellar reactors.
-
Q: The reaction yields are high, but the product is an oil that is hard to crystallize. A: This is common in surfactant-mediated reactions.
-
The Fix: Use Cellulose Sulfuric Acid (CSA) as a solid acid catalyst.[5] It is biodegradable and often facilitates the precipitation of the product as a solid upon cooling, simplifying filtration.
Data: Catalyst Performance in Water
Comparison of catalysts for the synthesis of pyranopyrazoles (a common methylated pyrazole precursor) in water.
| Catalyst | Time (min) | Yield (%) | Reusability (Cycles) | Notes |
| None (Reflux) | 120 | 45 | N/A | Slow, requires high heat. |
| Gluconic Acid (GAAS) | 20 | 92 | 4 | Bio-based, acts as solvent & catalyst. |
| Cellulose-SO₃H (CSA) | 15 | 94 | 5 | Heterogeneous, easy filtration. |
| Ga-MCM-41-SO₃H | 30 | 95 | 5 | Mesoporous, high surface area. |
Module 3: Regioselectivity Control
The Protocol: Directing N1 vs. N2 methylation. Context: A major pain point. Methylating an asymmetric pyrazole often yields a 50:50 mixture of isomers.
Troubleshooting Guide: Isomer Control
Q: I need the N1-methyl isomer, but I'm getting a mix. How do I steer the reaction? A: Manipulate the solvent's hydrogen bond donating (HBD) ability.
-
The Science: In fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) , the solvent forms hydrogen bonds with the pyrazole nitrogens. The steric bulk and electronic modulation of the solvent-solute complex can block the more accessible nitrogen, forcing methylation to the sterically hindered position (or vice versa, depending on the specific substrate substitution pattern).
-
The Fix: Switch solvent from DMF/Acetone to TFE .
Q: Can I use Flow Chemistry to improve selectivity? A: Yes, by kinetic trapping.
-
The Science: In a continuous flow reactor, you can precisely control the residence time (tR). If one isomer forms kinetically faster, you can quench the reaction before the thermodynamic equilibrium (mixture) is reached.
Module 4: Process Intensification (Flow Chemistry)
The Protocol: The "Assembly Line" Synthesis. Context: Handling hazardous diazoalkanes or hydrazines safely by generating and consuming them immediately within a microreactor.
Workflow Visualization
The following diagram depicts a continuous flow setup for the safe synthesis of methylated pyrazoles, avoiding bulk handling of toxic intermediates.
Figure 2: Continuous flow "Assembly Line" for pyrazole synthesis. Note the immediate consumption of the diazo intermediate in Coil 2.
FAQ: Common Operations
Q: How do I purify the product without using large amounts of Hexane/Ethyl Acetate? A: Utilize Recrystallization from Ethanol/Water . Most methylated pyrazoles are solids. By dissolving in hot ethanol and slowly adding water (antisolvent), you can precipitate high-purity crystals, eliminating the need for silica gel chromatography (which generates massive solvent waste).
Q: Is there a biocatalytic option? A: Yes. For N-alkylation via Michael addition (e.g., adding a pyrazole to an acrylate), you can use immobilized lipases like Lipozyme TL IM with mild bases (K₂CO₃). This works well in continuous flow packed beds at mild temperatures (45°C).
References
-
Tundo, P., & Aricò, F. (2010). Dimethyl carbonate: a modern green reagent and solvent.[3][4] International Review of Chemical Engineering. Link
-
Nasseri, M. A., et al. (2014). Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium.[5] RSC Advances. Link
-
Britton, J., & Jamison, T. F. (2017).[6] A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link
-
Li, Y., et al. (2025). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives.[7] Reaction Chemistry & Engineering. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. New Strategies on Green Synthesis of Dimethyl Carbonate from Carbon Dioxide and Methanol over Oxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unive.it [iris.unive.it]
- 4. iris.unive.it [iris.unive.it]
- 5. Cellulose sulfuric acid as a bio-supported and efficient solid acid catalyst for synthesis of pyrazoles in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 7. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N- alkylated pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08312E [pubs.rsc.org]
troubleshooting low solubility of pyrazole compounds in biological assays
Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting precipitation, colloidal aggregation, and inconsistent IC50 data for pyrazole-based compounds.
Diagnostic Framework: Is it Solubility or Potency?
User Question: I am screening a library of pyrazole derivatives. Several compounds show high potency (low IC50) but the results are not reproducible between runs. Sometimes the wells look slightly cloudy. How do I know if this is real inhibition or just precipitation?
Senior Scientist Response: This is the classic "kinetic solubility" trap. Pyrazoles are notorious for having high crystal lattice energy due to their planar structure and hydrogen bonding capability [1]. When you dilute a concentrated DMSO stock (typically 10 mM) into an aqueous buffer, the compound may precipitate immediately (crash out) or form colloidal aggregates over time.
Before optimizing the chemistry, you must diagnose the physical state of the compound in your assay buffer.
Protocol: The "Turbidity vs. Activity" Check
Do not rely on visual inspection alone. Microprecipitation is often invisible to the naked eye but sufficient to scatter light and interfere with readouts.
Step-by-Step Workflow:
-
Prepare Assay Buffer: Replicate your exact assay conditions (pH, salt, temperature) without the protein/cells.
-
Serial Dilution: Perform your standard compound dilution series (e.g., 100 µM down to 1 nM) in the buffer. maintain DMSO concentration constant (e.g., 1%).
-
Incubation: Incubate for the duration of your standard assay (e.g., 60 mins).
-
Read Absorbance (Nephelometry surrogate): Measure Absorbance at 650 nm or 700 nm .
-
Why? Small molecules do not absorb at these wavelengths. Any signal here indicates light scattering caused by insoluble particles.
-
-
Data Analysis: Plot OD650 vs. Concentration.
-
Baseline: If OD is flat (~0), the compound is soluble.
-
Spike: If OD rises significantly at concentrations near your IC50, your "inhibition" is likely an artifact of precipitation.
-
Decision Logic:
Figure 1: Diagnostic decision tree to distinguish between true solubility and precipitation artifacts.
The "False Positive" Trap: Colloidal Aggregation[1][2][3]
User Question: My pyrazole compound shows a steep dose-response curve (Hill slope > 2.0) and inhibits unrelated enzymes. Is this promiscuity?
Senior Scientist Response: This is a hallmark of Colloidal Aggregation . Many hydrophobic pyrazoles do not form classic crystals in water; instead, they form amorphous, spherical colloids (100–500 nm diameter) [2]. These colloids adsorb proteins non-specifically, leading to enzyme denaturation and false inhibition.[1][2] This is the most common artifact in early drug discovery.[2]
Key Indicators of Aggregation:
-
Steep Hill Slope: A slope > 2.0 often indicates a phase transition (critical aggregation concentration, CAC) rather than 1:1 binding.
-
Promiscuity: The compound inhibits chemically distinct enzymes (e.g., a kinase and a protease).
-
Reversibility with Detergent: This is the gold standard test.
Protocol: The Detergent Counter-Screen
Non-ionic detergents disrupt colloids but rarely affect true ligand-protein binding at low concentrations [3].
| Parameter | Standard Assay Condition | Counter-Screen Condition |
| Detergent | None or low (e.g., 0.001% Tween) | 0.01% Triton X-100 or 0.05% Tween-80 |
| Compound Conc. | At observed IC50 | At observed IC50 |
| Interpretation | High Inhibition | Loss of Inhibition = Aggregator (False Positive) Retained Inhibition = True Binder |
Formulation Strategy: Solvents & Carriers
User Question: I cannot change the chemical structure yet. How can I keep my pyrazole in solution for cell-based assays? DMSO alone isn't working.
Senior Scientist Response: Pyrazoles are often "brick dust"—planar and rigid. When DMSO stocks hit aqueous media, the "solvent shock" causes immediate crashing.[3] You need a solubility enhancer that shields the hydrophobic core.
Recommendation: Cyclodextrins
Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[4][5][6] They are exceptionally effective for pyrazoles because the pyrazole ring fits snugly into the
Recommended Formulation Matrix:
| Additive | Concentration Range | Mechanism | Best For |
| HP- | 10% - 20% (w/v) | Inclusion complexation (encapsulation) | In vivo & Cell assays (Low toxicity) |
| PEG 400 | 10% - 30% (v/v) | Cosolvent (reduces polarity of bulk solvent) | Kinetic solubility in biochemical assays |
| Glycerol | 5% - 10% (v/v) | Cosolvent / Stabilizer | Enzyme assays (stabilizes protein too) |
Protocol: Preparing a Cyclodextrin-Complexed Stock
-
Dissolve 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP CD) in water or PBS. -
Dissolve your pyrazole compound in this vehicle using sonication (30-60 mins) rather than simple vortexing.
-
Filter sterilize (0.22 µm).
-
Note: This often achieves higher solubility than adding a DMSO spike to water.
Figure 2: Mechanism of Cyclodextrin-mediated solubilization of hydrophobic pyrazoles.
Chemical Optimization: "Escape from Flatland"
User Question: I am at the lead optimization stage. What structural modifications improve solubility without killing potency?
Senior Scientist Response: The root cause of low pyrazole solubility is often Planarity and Symmetry , which maximize crystal packing energy (making the solid hard to break apart) [5].
Strategy: Disrupt the Crystal Lattice You need to increase the "entropy of solvation."
-
Introduce
Centers: Replace flat aromatic substituents (phenyl rings) with aliphatic rings (piperidine, morpholine) or bridged systems. This creates a 3D "kink" in the molecule, preventing tight stacking. -
Reduce Symmetry: Asymmetrical substitution on the pyrazole ring (e.g., 1,3-substituted vs 3,5-substituted) often lowers the melting point.
-
Ionizable Groups (pKa Tuning):
-
Pyrazole itself has a pKa (conjugated acid) of ~2.5 [6]. It is neutral at physiological pH.
-
Modification: Add a basic amine side chain (e.g., N-methylpiperazine) to introduce a positive charge at pH 7.4.
-
Modification: Add a carboxylic acid isostere if the binding pocket tolerates a negative charge.
-
Data Comparison: Effect of Structural Changes
| Compound Variant | Structure Feature | Melting Point | Solubility (pH 7.4) |
| Analog A | Flat, Phenyl-substituted | >250°C | < 1 µM |
| Analog B | sp3-rich (Cyclohexyl swap) | 180°C | ~25 µM |
| Analog C | Ionizable (Piperazine tail) | 165°C | >100 µM |
References
-
BenchChem. (2025).[3][7] Improving solubility of pyrazole derivatives for drug discovery. Retrieved from 7
-
Shoichet, B. K. (2021). Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. National Institutes of Health (PMC). Retrieved from 2
-
Feng, B. Y., et al. (2019). Colloidal aggregation: from screening artifact to formulation principle. University of Toronto. Retrieved from 1
-
Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Retrieved from 5[8]
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. (Cited in NIH PMC context). Retrieved from 9
-
Marín-Luna, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH PMC. Retrieved from 10
Sources
- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 2. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of Ethyl 5-Methoxy-1H-Pyrazole-3-Carboxylate: A Senior Application Scientist's Perspective
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as ethyl 5-methoxy-1H-pyrazole-3-carboxylate, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of pyrazole derivatives, precise structural validation is paramount.[1][2][3][4][5] This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with other powerful analytical methods for the structural elucidation of this target molecule. As a Senior Application Scientist, my focus is not just on the "how," but the critical "why" behind our experimental choices, ensuring a robust and self-validating analytical workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, atom-by-atom view of a molecule's solid-state structure.[6][7] This technique provides precise, quantitative data on bond lengths, bond angles, and stereochemistry, resolving any ambiguity in the molecular architecture.[6][7] The resulting crystal structure serves as the ultimate benchmark against which all other analytical data are compared.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and precision. The quality of the final data is intrinsically linked to the quality of the initial crystals.[8]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of the Science):
-
Rationale: The formation of a well-ordered, single crystal is the most critical and often most challenging step. Slow crystal growth is essential to minimize defects and achieve a size suitable for diffraction (ideally 0.1-0.2 mm).[8][9]
-
Protocol:
-
Dissolve ethyl 5-methoxy-1H-pyrazole-3-carboxylate in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol/water) to near saturation.
-
Employ a slow crystallization technique:
-
Slow Evaporation: Cover the vessel with a perforated film to allow for gradual solvent evaporation.
-
Vapor Diffusion: Place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble.
-
Slow Cooling: Gradually cool a saturated solution.
-
-
Monitor for the formation of clear, well-defined crystals over several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Data Collection:
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[6] The crystal is rotated to collect a complete dataset from all possible orientations.[6]
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Set the data collection parameters (e.g., exposure time, frame width, detector distance). Data collection can take several hours.[7]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.[9] This map is then refined to yield the final, precise atomic positions.
-
Protocol:
-
Process the raw data to correct for experimental factors.
-
Use software (e.g., SHELX) to solve the crystal structure, typically using direct methods for small molecules.[10][11]
-
Refine the structural model by adjusting atomic coordinates and thermal parameters to achieve the best fit with the experimental data.
-
Validate the final structure using established crystallographic metrics.
-
-
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy employs complementary techniques to characterize the molecule in solution and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a pyrazole derivative, NMR is crucial for confirming the correct isomer and tautomeric form present in solution.[12][13][14][15]
Caption: Workflow for NMR-based Structure Elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 5-methoxy-1H-pyrazole-3-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[15]
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the number and types of protons present. A broad signal between 10-14 ppm is characteristic of the pyrazole N-H proton.[15]
-
¹³C NMR: Obtain a carbon spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, for instance, within the ethyl group.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton and unambiguously assigning quaternary carbons.[12][13][15]
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental formula with high accuracy.[16] It also provides structural information through the analysis of fragmentation patterns.[16]
Caption: Workflow for Mass Spectrometry Analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion. An accuracy of within 5 ppm is often sufficient to confirm the molecular formula.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
-
If necessary, perform tandem MS (MS/MS) to induce fragmentation and obtain further structural information.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and confirmatory tool.[4][17][18] By calculating the theoretical structure and spectroscopic properties, we can corroborate our experimental findings.
Caption: Workflow for Computational Chemistry Validation.
-
Structure Input: Build the 3D structure of ethyl 5-methoxy-1H-pyrazole-3-carboxylate in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G**) to find the lowest energy conformation.[14]
-
Property Calculation:
-
Calculate the theoretical NMR chemical shifts and compare them to the experimental values obtained from NMR spectroscopy.
-
Calculate the vibrational frequencies and compare them to an experimental IR spectrum.
-
The optimized geometry can be overlaid with the X-ray crystal structure to compare bond lengths and angles.
-
Comparative Analysis
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Information | 3D atomic arrangement, bond lengths/angles | Atomic connectivity, solution-state structure | Molecular weight, elemental formula | Predicted structure, energetic stability |
| Sample Phase | Solid (single crystal) | Solution | Solution/Solid | In Silico |
| Sample Amount | < 1 mg (one crystal) | ~5-20 mg | < 1 mg | N/A |
| Key Advantage | Unambiguous 3D structure determination | Excellent for isomeric and tautomeric analysis | High sensitivity and mass accuracy | Predictive power, complements experiment |
| Key Limitation | Crystal growth can be a major bottleneck | Lower resolution than crystallography | Indirect structural information | Accuracy depends on the level of theory |
| Typical Experiment Time | 6-24 hours (data collection) | 1-8 hours | < 30 minutes | Days to weeks (depending on complexity) |
Conclusion
The structural validation of a novel entity like ethyl 5-methoxy-1H-pyrazole-3-carboxylate is not a task for a single technique but a symphony of complementary analytical methods. While single-crystal X-ray crystallography provides the definitive, high-resolution solid-state structure, its findings must be supported by in-solution data from NMR spectroscopy and confirmation of elemental composition by high-resolution mass spectrometry. Computational modeling further strengthens this analytical edifice by providing a theoretical framework that should align with experimental reality. This integrated, self-validating approach ensures the highest degree of scientific integrity and provides the unshakeable structural foundation required for advancing promising molecules in the drug development pipeline.
References
- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
- Jana, S. B., et al. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate.
-
Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023, January 10). Analytical Chemistry - ACS Publications. Available at: [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Available at: [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. Available at: [Link]
-
X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. Available at: [Link]
-
Structure Elucidation of a Pyrazolo[16][19]pyran Derivative by NMR Spectroscopy. (2025, October 16). MDPI. Available at: [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College. Available at: [Link]
-
Structure Elucidation of a Pyrazolo[16][19]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC - National Center for Biotechnology Information. Available at: [Link]
-
The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. (2006, August 3). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (2018). ResearchGate. Available at: [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, March 26). ResearchGate. Available at: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2021, November 8). MDPI. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025, November 23). PMC - National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019, September 9). SciSpace. Available at: [Link]
-
Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate. Links. Available at: [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. the NIST WebBook. Available at: [Link]
-
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. zefsci.com [zefsci.com]
- 17. eurasianjournals.com [eurasianjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Antimicrobial Spectrum of Novel Pyrazole Esters
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a critical endeavor in drug discovery.[1][2] Among the heterocyclic compounds that have garnered significant attention are pyrazole derivatives, which have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4][5] This guide provides an in-depth analysis of the antimicrobial spectrum of novel pyrazole esters, offering a comparative assessment against established agents and detailing the experimental methodologies crucial for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to effectively assess this promising class of compounds.
The Chemical Appeal of Pyrazoles in Antimicrobial Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[2][6] Its structural features allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activity. The incorporation of an ester functional group can further modulate lipophilicity and cell permeability, potentially enhancing the compound's ability to reach its intracellular targets. Several studies have highlighted the potential of pyrazole derivatives to combat both bacterial and fungal pathogens, including drug-resistant strains.[7][8]
Comparative Antimicrobial Spectrum Analysis
The efficacy of novel pyrazole esters is best understood through direct comparison with standard antimicrobial agents. The following tables summarize the in vitro activity of various pyrazole derivatives against a panel of clinically relevant microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comprehensive overview. A lower MIC value indicates greater potency.
Antibacterial Activity
The antibacterial spectrum of pyrazole esters often encompasses both Gram-positive and Gram-negative bacteria. The structural differences in the cell walls of these two bacterial types can lead to variations in susceptibility.[1]
Table 1: Comparative Antibacterial Activity of Novel Pyrazole Esters (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Novel Pyrazole Derivative 1 | 15[9] | 15[9] | 15[9] | 30[9] | 60[9] |
| Novel Pyrazole Derivative 2 | 10[9] | 15[9] | 10[9] | 15[9] | 30[9] |
| Novel Pyrazole Derivative 3 | 62.5[1] | 62.5[1] | 125[1] | 62.5[1] | >128 |
| Ciprofloxacin (Standard) | 0.5[3] | - | 0.25[3] | - | - |
| Chloramphenicol (Standard) | - | - | 125[1] | 62.5[1] | - |
| Amoxicillin (Standard) | - | - | - | - | 10 (Zone of Inhibition in mm)[10] |
Note: Dashes (-) indicate that data was not available in the cited sources. The activity of some compounds was reported as a zone of inhibition.
Certain pyrazole derivatives have shown remarkable potency. For instance, some compounds exhibited MIC values against S. aureus and E. coli as low as 10-15 µg/mL.[9] Other studies have reported pyrazole-derived hydrazones to be potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7]
Antifungal Activity
The antifungal potential of pyrazole esters extends to both yeast and filamentous fungi, making them candidates for treating a range of mycoses.
Table 2: Comparative Antifungal Activity of Novel Pyrazole Esters (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus flavus |
| Novel Pyrazole Derivative 1 | 60[9] | 30[9] | 30[9] |
| Novel Pyrazole Derivative 2 | 30[9] | 15[9] | 15[9] |
| Novel Pyrazole Derivative 3 | 7.8[1] | 2.9[1] | - |
| Clotrimazole (Standard) | 7.8[1] | 2.9[1] | - |
| Nystatin (Standard) | 20[9] | - | - |
Note: Dashes (-) indicate that data was not available in the cited sources.
Some novel pyrazole esters have demonstrated antifungal activity comparable to or even exceeding that of standard drugs like clotrimazole, with MIC values as low as 2.9 µg/mL against Aspergillus niger.[1]
Understanding the Mechanism of Action: The "Why" Behind the Spectrum
The broad antimicrobial spectrum of pyrazole esters can be attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms are still under investigation for many novel derivatives, several modes of action have been proposed:
-
Cell Wall Disruption: Some pyrazole-derived compounds are believed to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall.[7]
-
Enzyme Inhibition: A significant number of studies suggest that pyrazole derivatives can inhibit crucial bacterial enzymes. DNA gyrase, an enzyme essential for DNA replication, has been identified as a potential target for some pyrazole-indole hybrids, leading to potent activity against drug-resistant E. coli.[7] Another key target is dihydrofolate reductase (DHFR), an enzyme involved in folate synthesis.[11]
-
Protein Synthesis Inhibition: Certain pyrazole-oxazolidinone compounds have been shown to inhibit bacterial protein synthesis, with some derivatives exhibiting greater potency against MRSA than the antibiotic linezolid.[7]
Caption: Proposed antimicrobial mechanisms of pyrazole esters.
Experimental Protocols for Antimicrobial Spectrum Assessment
To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[12]
Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for antimicrobial susceptibility testing.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates, ensuring a uniform depth of 4mm.[13] Allow the plates to dry to remove excess surface moisture.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]
-
Inoculation: Evenly swab the entire surface of the agar plate with the standardized inoculum.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole ester onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the pyrazole ester in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate under suitable conditions.
-
MIC Determination: The MIC is the lowest concentration of the pyrazole ester at which no visible growth (turbidity) is observed.[1][13]
Conclusion and Future Directions
Novel pyrazole esters represent a promising frontier in the quest for new antimicrobial agents. Their broad-spectrum activity against both bacteria and fungi, coupled with the potential to overcome existing resistance mechanisms, warrants their continued investigation. This guide provides a framework for the systematic evaluation of these compounds, emphasizing the importance of comparative analysis and standardized methodologies. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships to enhance potency and reduce toxicity, and evaluating their efficacy in in vivo models of infection. The insights gained from such studies will be instrumental in translating the promise of pyrazole esters into tangible clinical solutions.
References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Omary, F. A. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(18), 4238. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Al-Harrasi, A. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6908. [Link]
-
Manikandan, A., Sivakumar, A., & Padmini, V. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 82(6), 633–644. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2023). Synthesis and antimicrobial evaluation of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science, 13(04), 147-157. [Link]
-
Lv, M., Xu, H., & Shang, X. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(11), 1935. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 666. [Link]
-
Kishan, N., Renuka, N., Ajay Kumar, K., & Jayadevappa, H. P. (2016). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 8(1), 331-336. [Link]
-
Sharma, P., & Kumar, A. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Asian Journal of Research in Chemistry, 14(11), 665-669. [Link]
-
Kumar, A., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205–223. [Link]
-
Sreenivasulu, B., & Kumar, C. S. A. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 464-469. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(3), 2635–2655. [Link]
-
Suresha, G. P., Suhas, R., & D'Souza, P. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. NIScPR, 64(09), 1109-1115. [Link]
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. R. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15(1), 2533. [Link]
-
Adeiza, A. A., Ma, Y., & Mohammed, K. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 30(23), 5406. [Link]
-
Kumar, K. A., & Jayadevappa, H. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2828-2836. [Link]
-
Sharma, V., & Kumar, P. (2021). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 18(6), 576-591. [Link]
-
ResearchGate. (2025). Minimum inhibitory concentration (µg/mL) of pyrazole derivatives...[Link]
-
Sharma, S., & Verma, P. K. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) determination.[Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A.-N. A. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 8(46), 43869–43883. [Link]
-
Sanna, V., Carta, A., & Collu, F. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link]
-
Lupo, G., Riela, S., & Scaffaro, R. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Polymers, 14(13), 2736. [Link]
-
IJRAR. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
Medenica, M., Bajagić, M., & Avdović, E. (2022). The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. Frontiers in Chemistry, 10, 963784. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5189–5204. [Link]
-
Science and Education Publishing. (2006). approved standard, ninth edition, CLSI Document M2-A9. Clinical and Laboratory Standards Institute, USA.[Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives | MDPI [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pdb.apec.org [pdb.apec.org]
A Researcher's Guide to the Preclinical Gauntlet: In Vitro and In Vivo Evaluation of Pyrazole-Based Drug Candidates
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse biological interactions have led to the development of numerous approved drugs for a wide range of diseases, from cancer to inflammatory disorders.[1][2][3] For researchers and drug development professionals, the journey of a novel pyrazole-based compound from a promising hit to a viable clinical candidate is a rigorous one, paved with a series of critical in vitro and in vivo evaluations. This guide provides an in-depth comparison of the essential testing methodologies, offering insights into experimental design, data interpretation, and the seamless integration of these two crucial phases of preclinical development.
The Rationale for a Phased Approach: From Benchtop to Biological Systems
The preclinical evaluation of any new chemical entity, including pyrazole derivatives, follows a logical and phased progression. The initial in vitro testing serves as a cost-effective and high-throughput method to assess the fundamental cytotoxic and mechanistic properties of a compound.[4][5] This stage acts as a critical filter, eliminating non-viable candidates early in the development pipeline. Subsequently, promising compounds advance to in vivo testing, where their efficacy, safety, and pharmacokinetic profiles are evaluated within a complex living system, providing a more accurate prediction of their potential clinical performance.[6]
PART 1: The In Vitro Crucible - Initial Screening and Mechanistic Insights
The primary objectives of in vitro testing are to ascertain a pyrazole candidate's cytotoxicity against relevant cell lines and to elucidate its mechanism of action.
Assessing Cellular Viability: The First Hurdle
Cytotoxicity assays are fundamental to understanding a compound's potential to inhibit cell growth or induce cell death.[7] The choice of assay depends on the specific research question and the nature of the compound.
Comparative Overview of Common Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[8] | Inexpensive, widely used, and suitable for high-throughput screening.[9] | Indirect measure of cell viability, can be affected by metabolic changes unrelated to cytotoxicity. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[5] | Simple, rapid, and provides a direct count of viable and non-viable cells. | Subjective, lower throughput, and may not be suitable for all cell types. |
| Propidium Iodide (PI) Staining | A fluorescent intercalating agent that stains the DNA of cells with compromised membranes.[5] | Can be used in flow cytometry for quantitative analysis of cell death. | Requires a fluorescence microscope or flow cytometer. |
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[9][10]
Materials:
-
96-well plates
-
Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11][12]
-
Complete culture medium
-
Pyrazole-based test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Unraveling the Mechanism of Action
Identifying the molecular target and the signaling pathway modulated by a pyrazole candidate is crucial for its further development. Pyrazole derivatives are known to target a variety of key cellular players.[11][15]
Common Mechanistic Assays for Pyrazole-Based Candidates:
-
Kinase Inhibition Assays: Many pyrazole compounds act as kinase inhibitors.[16][17] Cell-based kinase assays can directly measure the activity of specific kinases in live cells.[16] These assays often utilize techniques like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer) to detect changes in kinase conformation upon inhibitor binding.[18]
-
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes like propidium iodide can be used to determine the effect of a compound on cell cycle progression. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[19]
-
Apoptosis Assays: Assays that detect markers of programmed cell death, such as caspase activation or the externalization of phosphatidylserine (detected by Annexin V staining), can confirm if a compound induces apoptosis.[19]
Caption: A typical workflow for the in vitro evaluation of pyrazole-based drug candidates.
PART 2: The In Vivo Arena - Efficacy, Safety, and Pharmacokinetics in Living Systems
While in vitro assays provide valuable initial data, they cannot fully replicate the complex biological environment of a living organism.[6] In vivo studies are therefore indispensable for validating the therapeutic potential of a pyrazole candidate.
Demonstrating Efficacy in Relevant Animal Models
The choice of animal model is critical and should be based on the intended therapeutic application of the drug candidate.
Common In Vivo Models for Pyrazole Drug Candidates:
-
Oncology:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. These models are widely used to assess the anti-tumor efficacy of novel compounds.[6][20]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[20]
-
-
Inflammation:
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where an inflammatory agent is injected into the paw of a rodent, and the anti-inflammatory effect of the test compound is measured by the reduction in swelling.[21]
-
Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis in mice and rats.[22]
-
Detailed Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line relevant to the pyrazole candidate's target
-
Pyrazole test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazole compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only. Dosing can be done daily or on a different schedule depending on the compound's properties.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers and record the body weight of each mouse regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Also, assess any significant changes in body weight, which can be an indicator of toxicity.
Assessing the Pharmacokinetic Profile (ADME)
Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[23][24] This information is crucial for determining the optimal dosing regimen.
Key Pharmacokinetic Parameters:
-
Bioavailability: The fraction of the administered dose that reaches the systemic circulation.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.[23]
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.[23]
-
Clearance: The rate at which the drug is removed from the body.[23]
Protocol Outline: Murine Pharmacokinetic Study
-
Drug Administration: A single dose of the pyrazole compound is administered, usually intravenously (IV) to determine clearance and volume of distribution, and via the intended therapeutic route (e.g., oral) to determine bioavailability.[26][27]
-
Serial Blood Sampling: Blood samples are collected at multiple time points after drug administration.[24]
-
Bioanalysis: The concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate the key PK parameters.
Evaluating In Vivo Toxicity
Toxicity studies are performed to identify any potential adverse effects of the drug candidate and to determine the maximum tolerated dose (MTD).[28]
Protocol Outline: Acute Toxicity Study
-
Animal Model: Usually conducted in rodents.
-
Dose Escalation: Different groups of animals are given single, escalating doses of the pyrazole compound.
-
Observation: The animals are closely monitored for signs of toxicity, such as changes in behavior, weight loss, or mortality, over a period of several days.
-
Necropsy and Histopathology: At the end of the study, a necropsy is performed, and major organs are collected for histopathological examination to identify any signs of organ damage.
Caption: The decision-making workflow for in vivo evaluation of pyrazole drug candidates.
Comparative Data of Exemplary Pyrazole-Based Candidates
The following table provides a hypothetical comparison of two pyrazole-based drug candidates, illustrating the type of data generated during preclinical evaluation.
| Parameter | Pyrazole Candidate A (Anti-cancer) | Pyrazole Candidate B (Anti-inflammatory) |
| In Vitro IC50 (MCF-7 cells) | 0.5 µM | 5.2 µM |
| Mechanism of Action | Selective CDK2 Inhibitor | COX-2 Inhibitor |
| In Vivo Efficacy (Xenograft Model) | 65% Tumor Growth Inhibition at 10 mg/kg | Not Applicable |
| In Vivo Efficacy (CIA Model) | Not Applicable | 50% Reduction in Paw Swelling at 20 mg/kg |
| Oral Bioavailability (Mouse) | 45% | 60% |
| In Vivo MTD (Mouse) | >50 mg/kg | >100 mg/kg |
Conclusion
The preclinical evaluation of pyrazole-based drug candidates is a multi-faceted process that requires a systematic and integrated approach. By carefully designing and executing a comprehensive suite of in vitro and in vivo studies, researchers can effectively identify promising candidates with the potential for clinical success. This guide serves as a foundational framework for navigating the complexities of preclinical drug development, ultimately contributing to the advancement of novel pyrazole-based therapeutics.
References
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
- Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PMC, 74, 105739.
- Kumar, A., et al. (2017). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed, 19(11), 1593-1602.
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Ponomarev, A., et al. (2021). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Anticancer Research, 41(7), 3349-3362.
-
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
- da Silva, P. B., et al. (2025).
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Chen, Y., et al. (2026). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 268, 116234.
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
-
ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates. Retrieved from [Link]
-
Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]
- Kontogiorgis, C., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed, 20(20), 6517-6522.
-
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI, 28(16), 6031.
- Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI, 21(3), 269.
-
Pyrazole and Its Derivatives A Review. (n.d.). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]
- Li, Y., et al. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. PMC.
-
NIH. (n.d.). Murine Pharmacokinetic Studies - PMC. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
-
Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11935-11951.
- Kamal, A., et al. (2020). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC, 10(45), 17094-17111.
- Chen, Y., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed, 268, 116234.
-
Standard Operating Procedure (SOP). (2017, January 5). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
- Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Zheng, Y., et al. (2018).
- Sun, W., et al. (2022).
-
International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
UWCScholar. (n.d.). Derivatives of pyrazole-based compounds as prospective cancer agents. Retrieved from [Link]
- Ibrahim, A. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Medicinal Chemistry Research, 1, 138-155.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. omicsonline.org [omicsonline.org]
- 5. kosheeka.com [kosheeka.com]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. opentrons.com [opentrons.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bb3r.de [bb3r.de]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. inits.at [inits.at]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. asianjpr.com [asianjpr.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. protocols.io [protocols.io]
- 24. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. dctd.cancer.gov [dctd.cancer.gov]
- 28. In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
ethyl 5-methoxy-1H-pyrazole-3-carboxylate proper disposal procedures
Executive Summary: Immediate Action Plan
For the busy researcher, this summary defines the critical "Do's and Don'ts" for Ethyl 5-methoxy-1H-pyrazole-3-carboxylate .
| Parameter | Directive |
| Primary Waste Stream | Non-Halogenated Organic Waste (High BTU Incineration). |
| Drain Disposal | STRICTLY PROHIBITED. High aquatic toxicity potential. |
| Chemical State | Likely Solid or Viscous Oil. Must be dissolved or containerized. |
| Key Hazards | Irritant (Skin/Eye/Respiratory). Potential biological activity (kinase inhibition pharmacophore). |
| Incompatible With | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (Hydrolysis risk). |
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must first understand its reactivity and biological potential. This compound is not just "organic waste"; it is a pharmacophore often used in drug discovery (e.g., kinase inhibitors), implying inherent biological activity.
Substance Verification
Ensure you are handling the correct isomer. The "methoxy" group position is critical for reactivity and CAS identification.
-
Chemical Name: Ethyl 5-methoxy-1H-pyrazole-3-carboxylate[1][2][3][4][5][6]
-
CAS Number: 180518-75-6 (Note: Often confused with the 5-methyl analog, CAS 4027-57-0).
-
Molecular Formula: C₇H₁₀N₂O₃
-
Structure Analysis:
-
Pyrazole Core: Nitrogen-rich, potential for hydrogen bonding.
-
Ethyl Ester: Susceptible to hydrolysis in strong acid/base; generally stable.
-
Methoxy Group: Electron-donating, increases ring electron density compared to simple alkyl pyrazoles.
-
Hazard Classification (GHS)
While specific toxicological data for this exact isomer may be sparse, we apply Read-Across Toxicology from the pyrazole-3-carboxylate class.
| Hazard Class | GHS Code | Statement | Causality/Mechanism |
| Skin Irritation | H315 | Causes skin irritation. | Nitrogen lone pairs can react with skin proteins/lipids. |
| Eye Irritation | H319 | Causes serious eye irritation. | Acidic protons (NH) and ester functionality can irritate mucous membranes. |
| STOT-SE | H335 | May cause respiratory irritation. | Dust or aerosol inhalation triggers mucosal inflammation. |
| Acute Toxicity | H302 | Harmful if swallowed. | Pyrazoles are biologically active; ingestion may interfere with metabolic enzymes. |
Part 2: Waste Stream Classification Logic
Effective disposal relies on correct regulatory classification (RCRA in the US). Use this logic flow to determine the destination of your waste.
The "Why" Behind the Stream
-
Non-Halogenated: The molecule contains only C, H, N, and O. It does not require the expensive halogenated waste stream (which requires scrubbers for acid gas generation during incineration).
-
High BTU Value: As an organic ester, it burns well. This makes it a candidate for Fuel Blending (energy recovery) rather than simple destruction, which is a more sustainable disposal path.
Decision Matrix (DOT Visualization)
Figure 1: Decision Logic for Waste Stream Selection. Blue indicates start; Green indicates the target efficient disposal path.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA (40 CFR 261) and Prudent Practices in the Laboratory.
Step 1: Preparation & PPE
-
PPE: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental contact), safety goggles, and lab coat.
-
Ventilation: Perform all transfer operations in a fume hood to mitigate H335 (Respiratory Irritation) risks.
Step 2: Solubilization (For Solid Residues)
Do not scrape dry powder into a liquid waste container, as this generates dust.
-
Add a minimal amount of Acetone or Ethanol to the flask/vial containing the residue.
-
Swirl until fully dissolved.
-
Why Acetone? It is a non-halogenated, high-BTU solvent that is fully compatible with the target waste stream.
Step 3: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Labeling:
-
Must Read: "Hazardous Waste - Non-Halogenated Organic."
-
Constituents: List "Ethyl 5-methoxy-1H-pyrazole-3-carboxylate" and the solvent (e.g., "Acetone").
-
Hazard Checkbox: Check "Irritant" and "Flammable" (due to the solvent).
-
Step 4: Segregation
-
Store Away From: Oxidizers (Nitric acid, Perchloric acid) and Strong Bases.
-
Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.
Part 4: Spill Contingency Plan
If a spill occurs, autonomy is key. Follow this self-validating response loop.
-
Isolate: Mark the area. If the spill is >100g or outside a hood, evacuate.
-
Neutralize/Absorb:
-
Liquid Spill: Use vermiculite, sand, or a commercial "Organic Solvent" spill pad.
-
Solid Spill: Do NOT dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
-
Decontaminate: Wash the surface with a soap/water solution. The ester group hydrolyzes slowly in water, aiding decontamination.
-
Disposal: Place all cleanup materials into a Solid Hazardous Waste bag (clear plastic, 6-mil thickness). Label as "Debris contaminated with Pyrazole Ester."
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Parts 260-273. Washington, D.C. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)). [Link]
-
PubChem. Compound Summary for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Structural Analog for Hazard Read-Across). National Library of Medicine. [Link][7]
Sources
- 1. 1116656-05-3|Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. Methyl 3-hydroxy-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. 89603-60-1|5-Hydroxy-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1795412-84-8|Ethyl 6-ethoxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 180518-75-6|Ethyl 5-methoxy-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling ethyl 5-methoxy-1H-pyrazole-3-carboxylate
Executive Summary & Technical Context
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (CAS: 180518-75-6 ) is a critical heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of WDR5 inhibitors and anti-inflammatory agents.[1][2][3] Its pyrazole core serves as a bioisostere for phenyl rings, improving metabolic stability and solubility in drug candidates.
As a Senior Application Scientist, I emphasize that while this compound is not classified as "highly toxic" (e.g., Category 1 or 2), its status as a bioactive intermediate necessitates a precautionary handling strategy . The primary risks involve mucous membrane irritation and potential acute toxicity upon ingestion. This guide moves beyond generic safety advice, providing a logistical framework for integrating this compound into high-throughput screening (HTS) or lead optimization workflows.
Substance Identification & Hazard Profile
| Property | Specification |
| CAS Number | 180518-75-6 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| Storage Condition | 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen) |
GHS Hazard Classification (Self-Classified)
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) Matrix
Effective safety is not about wearing more gear, but the right gear for the specific task. The following matrix correlates operational phases with required protection levels.
| Operational Phase | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed containers) | Nitrile (4 mil) Single layer. | Safety Glasses Side shields required (ANSI Z87.1). | None required if container is intact. | Standard Lab Coat (Cotton/Poly blend). |
| Weighing & Dispensing (Open powder) | Double Nitrile Outer: 5 mil (Textured)Inner: 4 mil. | Safety Goggles Unvented or indirect vent to prevent dust entry. | N95 / P2 Mask Required if outside a fume hood.Preferred: Work inside Fume Hood.[4] | Lab Coat + Disposable Tyvek Sleeves (prevent cuff contamination). |
| Reaction Setup (Solvent handling) | Nitrile (Chemical Resistant) Minimum 0.11mm thickness.Change immediately upon splash. | Safety Goggles + Face Shield if >100mL solvent volume. | Fume Hood Sash at proper working height (18"). | Lab Coat + Chemical Resistant Apron (if handling corrosives). |
| Spill Cleanup (Solid or Solution) | Double Nitrile or Butyl Rubber (Solvent dependent). | Safety Goggles | Half-Face Respirator (P100/Organic Vapor cartridge) if dust/vapors are significant. | Tyvek Coveralls recommended for large spills (>50g). |
Operational Handling Protocol
This workflow is designed to minimize static discharge (a common issue with dry pyrazole esters) and prevent cross-contamination.
Step 1: Storage & Retrieval
-
Cold Chain: Store at 2–8°C. Allow the vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from hydrolyzing the ester moiety.
-
Inert Gas: After use, backfill the container with Argon or Nitrogen. Pyrazoles can be hygroscopic; moisture uptake will skew stoichiometric calculations in subsequent couplings.
Step 2: Weighing (The Critical Control Point)
-
Engineering Control: Use a balance enclosure or chemical fume hood.
-
Static Mitigation: Use an anti-static gun or polonium strip if the powder is "fly-away."
-
Technique: Do not use spatulas that have contacted metal salts (e.g., iron) without thorough cleaning, as trace metals can catalyze decomposition. Use disposable anti-static weighing boats.
Step 3: Reaction Setup
-
Solvent Choice: Dissolve in anhydrous DCM or DMF. Note that in DMF, the solution may penetrate nitrile gloves faster; double gloving is mandatory.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust clouds.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Decision logic for the safe retrieval, handling, and disposal of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate.
Emergency Response & Spill Management
Accidental Release Measures
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the spill zone.
-
Neutralize/Absorb:
-
Solid Spill: Do not sweep dry. Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Clean: Wipe the surface with a 10% soap solution followed by water.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4] Seek medical attention immediately (pyrazole esters can cause chemical conjunctivitis).
-
Skin Contact: Wash with soap and water.[4] If irritation persists (redness/blistering), consult a dermatologist.
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Waste Disposal Strategy
Do not dispose of via sink or trash.
-
Primary Path: Dissolve waste material in a combustible solvent (e.g., acetone or ethanol).
-
Incineration: Ship to a licensed chemical incinerator equipped with an afterburner and scrubber. This is necessary to fully oxidize the nitrogen-rich pyrazole ring and prevent the formation of NOx gases.
-
Labeling: Clearly label waste containers as "Organic Waste - Pyrazole Derivative - Toxic/Irritant."
References
-
National Center for Biotechnology Information (PubChem). Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (Compound). PubChem.[5] Accessed October 26, 2023. [Link]
- World Intellectual Property Organization (WIPO).WO2021026672A1 - Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
Sources
- 1. 89603-60-1|5-Hydroxy-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Methyl 3-hydroxy-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1795412-84-8|Ethyl 6-ethoxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
